Cas no 452-88-0 (6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione)

6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione structure
452-88-0 structure
Product Name:6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione
CAS-nummer:452-88-0
MF:C4H5N3S2
MW:159.232597112656
CID:929872
PubChem ID:1241506
Update Time:2025-04-19

6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione Chemische en fysische eigenschappen

Naam en identificatie

    • 6-methyl-1,2,4-triazine-3,5(2H,4H)-dithione
    • 6-methyl-2H-1,2,4-triazine-3,5-dithione
    • 2,4-Dithio-6-azathymin
    • 3,5-Dimercapto-6-methyl-1,2,4-triazin
    • 3,5-Dithioxo-6-methyl-2,3,4,5-tetrahydro-as-triazin
    • 5-Methyl-2,4-dithio-6-aza-uracil (3,5-Dithioxo-6-methyl-2,3,4,5-tetrahydro-1,2,4-triazin)
    • 6-methyl-1,2,4-triazine-3,5-dithiol
    • 6-Methyl-2H-[1,2,4]triazin-3,5-dithion
    • 6-methyl-2H-[1,2,4]triazine-3,5-dithione
    • 6-Methyl-3,5-dithioxo-1,2,4-triazin
    • AC1LOJRU
    • CCG-46385
    • F3097-0465
    • F3099-3400
    • NSC154759
    • SBB079027
    • 1,2,4-Triazine-3,5(2H,4H)-dithione, 6-methyl-
    • 3,5-Dithiono-6-methyl-1,2,4-triazine
    • NSC-154759
    • MFCD05023071
    • CHEMBL3272977
    • AKOS002260753
    • 452-88-0
    • SR-01000636086-1
    • DTXSID90361319
    • AKOS002351603
    • 6-Methyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-dro-triazine
    • SMAXQSJQYFKAJD-UHFFFAOYSA-N
    • 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dithione #
    • Inchi: 1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
    • InChI-sleutel: SMAXQSJQYFKAJD-UHFFFAOYSA-N
    • LACHT: S=C1C(C)=NNC(N1)=S

Berekende eigenschappen

  • Exacte massa: 158.99265
  • Monoisotopische massa: 158.99248952g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 196
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • PSA: 36.42
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